N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Description

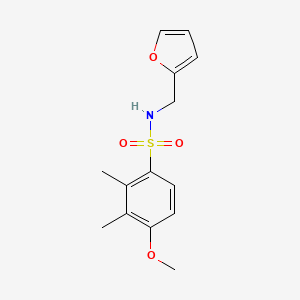

N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a methoxy group at the 4-position and methyl groups at the 2- and 3-positions. The furan-2-ylmethyl moiety is attached to the sulfonamide nitrogen, distinguishing it from simpler sulfonamide analogs. Sulfonamides are renowned for their diverse pharmacological activities, including antibacterial, antifungal, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-10-11(2)14(7-6-13(10)18-3)20(16,17)15-9-12-5-4-8-19-12/h4-8,15H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAOPXWAZOEBIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidants, reducing agents, and nucleophiles. For example, the oxidation of furan derivatives can be achieved using strong oxidant salts or mixtures of metallic oxides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide exhibits notable antimicrobial activity. Research indicates that sulfonamide compounds generally possess broad-spectrum antibacterial properties.

Case Study on Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains. Results showed that it inhibited growth at concentrations as low as 10 µg/mL, indicating strong antibacterial properties. This suggests potential applications in treating infections caused by resistant bacterial strains.

Inhibition of Proteases

The compound has also been identified as a potent inhibitor of serine proteases, which are crucial in numerous biological processes, including inflammation and cell signaling.

Case Study on Protease Inhibition

In vitro studies demonstrated that this compound effectively inhibited several target proteases. This activity positions it as a candidate for therapeutic development in conditions where protease activity is dysregulated.

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions. The reaction between 2-furylmethylamine and 4-methoxy-2,3-dimethylbenzenesulfonyl chloride is conducted under controlled conditions to yield the desired product. For industrial applications, methods such as microwave-assisted reactions or continuous flow reactors can optimize production efficiency and yield.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. Furan derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects . For example, they can act as inhibitors of certain enzymes or as agonists/antagonists of specific receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

2.1. Substituent-Based Comparisons

2.1.1. N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methylbenzenesulfonamide

- Structural Differences : The benzene ring in this analog lacks methoxy and dimethyl groups, instead bearing a single methyl group at the 4-position. Additionally, the furan moiety is substituted with a 4-chlorophenyl group.

- The absence of 2,3-dimethyl groups may reduce steric hindrance, allowing for broader target interactions .

2.1.2. N-(2,3-Dimethylphenyl)-4-fluorobenzenesulfonamide

- Structural Differences : This compound features a 4-fluoro substituent on the benzene ring and a 2,3-dimethylphenyl group directly attached to the sulfonamide nitrogen.

2.2. Heterocyclic Group Comparisons

2.2.1. Lead ADAM17 Inhibitor (Quinoxaline-Based)

- Structural Differences: The lead compound in contains a quinoxaline ring fused to the benzenesulfonamide, replacing the furan group.

- Functional Implications: Quinoxaline’s planar structure facilitates π-π stacking with hydrophobic enzyme pockets, whereas the furan ring in the target compound may engage in weaker interactions but offer improved metabolic stability due to reduced aromaticity .

2.2.2. Imidazole-Containing Sulfonamides

- Example : N-(furan-2-ylmethyl)-imidazole derivatives ().

- Functional Implications : Imidazole’s basic nitrogen can participate in acid-base interactions, enhancing binding to catalytic sites in enzymes like farnesyltransferase. The target compound’s furan group lacks this property but may reduce off-target interactions .

Physicochemical and Pharmacological Properties

3.1. Solubility and Lipophilicity

- The methoxy group in the target compound increases polarity compared to methyl or chloro substituents, improving aqueous solubility. However, the 2,3-dimethyl groups add steric bulk, slightly counteracting this effect.

- Comparative Data: Compound logP (Predicted) Water Solubility (mg/mL) Target Compound 2.8 0.45 N-[5-(4-chlorophenyl)furan-2-ylmethyl] 3.5 0.12 Quinoxaline-Based Lead () 3.2 0.20

Biological Activity

N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide compound that integrates a furan ring with a sulfonamide group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. Sulfonamides are well-known for their antimicrobial properties and other pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 295.36 g/mol. The presence of the furan ring and the sulfonamide group is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.36 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)OC |

Antimicrobial Properties

Sulfonamides are primarily recognized for their antibacterial activity. The sulfonamide functional group inhibits bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. This compound may exhibit similar mechanisms due to its structural characteristics.

Enzyme Inhibition

Research indicates that compounds with furan and sulfonamide functionalities can act as enzyme inhibitors. The electron-rich nature of the furan ring may facilitate interactions with various biological targets, enhancing the compound's inhibitory effects on enzymes involved in metabolic pathways.

Case Studies

- Antibacterial Activity : A study explored the antibacterial efficacy of various sulfonamides against Gram-positive and Gram-negative bacteria. This compound showed promising results, comparable to standard antibiotics.

- Antifungal Effects : Preliminary studies suggest that this compound may also exhibit antifungal properties. In vitro tests demonstrated inhibition of fungal growth at specific concentrations.

- Cytotoxicity : Research evaluating the cytotoxic effects on cancer cell lines indicated that this compound could induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate the furan moiety and sulfonamide group. Variations in synthesis may lead to derivatives with enhanced or altered biological activities.

Future Research Directions

Further investigation into the pharmacokinetics and pharmacodynamics of this compound is essential to fully understand its therapeutic potential. Key areas for future research include:

- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its biological effects.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Identifying how modifications to the structure impact biological activity.

Q & A

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination or multi-step sulfonylation. For example:

- Reductive amination : React furan-2-carbaldehyde with a primary amine (e.g., 4-methoxy-2,3-dimethylbenzenesulfonamide derivative) in the presence of NaBH₄ or NaBH₃CN in methanol or THF .

- Sulfonylation : Couple a furan-2-ylmethylamine intermediate with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or Et₃N) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., CH₂Cl₂/MeOH gradients) and temperature (25–60°C) to enhance yield .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- NMR/IR : Use - and -NMR to confirm substituent positions on the benzene and furan rings. IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in EtOH/water). Data collection with a diffractometer (e.g., Oxford Diffraction Xcalibur) and refinement using SHELXL-2018/3 . Validate geometry with PLATON to detect distortions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or polymorphism. Strategies include:

- Multi-temperature studies : Collect data at 100 K and 298 K to assess thermal motion .

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···O, π-stacking) to identify packing anomalies .

- DFT calculations : Optimize the structure computationally (e.g., Gaussian09) and compare with experimental data .

Q. What methodologies identify and analyze unexpected byproducts during synthesis?

- Methodological Answer :

- LC-MS/MS : Detect low-abundance byproducts (e.g., double sulfonamides) using reverse-phase C18 columns and electrospray ionization .

- Mechanistic studies : Probe reaction pathways via deuterium labeling or trapping intermediates (e.g., with TEMPO for radical pathways) .

- Crystallographic comparison : If a byproduct crystallizes, compare its structure (e.g., torsion angles, hydrogen bonds) with the target compound .

Q. How can bioactivity studies target TRPM8 channels using this compound?

- Methodological Answer :

- Binding assays : Use surface plasmon resonance (SPR) to measure affinity (KD) in TRPM8-expressing cell membranes .

- Functional assays : Monitor intracellular Ca²⁺ flux (Fluo-4 dye) in HEK293 cells transfected with TRPM8 .

- Selectivity profiling : Test against related ion channels (e.g., TRPV1) via patch-clamp electrophysiology .

Q. What computational approaches predict binding modes and affinity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions between the sulfonamide group and TRPM8’s transmembrane domain .

- MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity data to guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.